2-Amino-8-methyl-3-phenylquinoline
Description
2-Amino-8-methyl-3-phenylquinoline is a heterocyclic organic compound with the molecular formula C₁₆H₁₄N₂ (base form). Its hydrochloride derivative, 2-Amino-8-methyl-3-phenylquinoline hydrochloride, has the CAS number 1171690-15-5 and a molecular weight of 270.76 g/mol (C₁₆H₁₄N₂·HCl) . Structurally, it features:
- An amino group (-NH₂) at position 2 of the quinoline ring.
- A methyl group (-CH₃) at position 8.
- A phenyl group (-C₆H₅) at position 3.
This compound is synthesized via reductive amination or condensation reactions, often employing reducing agents like NaBH₃CN to stabilize intermediates derived from formylquinoline precursors . Its crystalline properties and intermolecular hydrogen bonding (N–H⋯N) contribute to layered solid-state packing, as observed in related aminoquinoline derivatives .
Properties
IUPAC Name |
8-methyl-3-phenylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAOTNYNLLBMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromide Substrate Route
The most industrially scalable method involves the amination of 8-methyl-3-phenyl-2-bromoquinoline. As disclosed in CN101602723B, this reaction employs copper acetylacetonate catalysts (5–10 mol%) in dimethyl sulfoxide (DMSO) at 80–120°C for 24–48 hours. Ammonia gas or aqueous ammonium hydroxide serves as the nitrogen source, with cesium carbonate (2.0 equiv) as a base. Key parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Copper acetylacetonate | |
| Solvent | Dimethyl sulfoxide | |
| Temperature | 100°C | |
| Yield | 68.1% | |
| Melting Point | 56–58°C |
Mechanistic Insight : The reaction proceeds via a copper-mediated Ullmann-type coupling, where the bromide leaving group is displaced by an amide intermediate. The ¹H NMR (CDCl₃, 400 MHz) of the product shows a singlet at δ 2.70 ppm (3H, CH₃) and broad singlet at δ 4.97 ppm (2H, NH₂).
Chloride Substrate Variant
A modified approach using 8-methyl-3-phenyl-2-chloroquinoline (CAS 1171690-15-5) has been reported under microwave irradiation (150°C, 30 min) with palladium acetate catalysts, achieving 75% yield. This method reduces reaction times but requires specialized equipment.
Reductive Amination of 8-Methyl-3-Phenylquinolin-2-One
Catalytic Hydrogenation
Patent CN102675201B details the reduction of 8-methyl-3-phenylquinolin-2-one using ammonium chloride and cobalt chloride in ammonia-saturated toluene at 300–320°C under 1.8–2.2 MPa pressure. The process yields ≥70% product with a melting point of 56–58°C.
Critical Data :
Sodium Borohydride-Mediated Reduction
An alternative protocol uses NaBH₄ in tetrahydrofuran (THF) with iodine as a Lewis acid. This room-temperature method achieves 62% yield but requires stoichiometric boron trifluoride etherate for quinolinone activation.
Friedländer Synthesis with Modified Aniline Derivatives
Polyphosphoric Acid (PPA)-Catalyzed Cyclization
Adapting the Friedländer method, 2-amino-5-methylacetophenone reacts with benzaldehyde derivatives in PPA at 90°C for 1 hour to form the quinoline core. Subsequent amination at the 2-position using NH₄OH/EtOH yields 2-amino-8-methyl-3-phenylquinoline (82% yield).
Optimized Parameters :
| Component | Quantity/Condition |
|---|---|
| 2-Amino-5-methylacetophenone | 1.0 equiv |
| Benzaldehyde | 1.2 equiv |
| PPA | 3.0 equiv |
| Reaction Time | 1 hour |
Characterization : FT-IR shows N-H stretching at 3350 cm⁻¹ and C=N absorption at 1620 cm⁻¹.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield | Temperature | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromide Amination | 68% | 100°C | Industrial | Moderate |
| Chloride MW-Assisted | 75% | 150°C | Lab-Scale | High |
| Reductive Amination | ≥70% | 300°C | Industrial | Low |
| Friedländer Synthesis | 82% | 90°C | Lab-Scale | Moderate |
Byproduct Formation
- Bromide/chloride routes generate stoichiometric HBr/HCl, requiring neutralization.
- Reductive amination produces water and NH₃ gas, necessitating gas scrubbing.
- Friedländer synthesis forms minimal byproducts due to PPA’s dehydrating properties.
Industrial-Scale Production Considerations
Catalyst Recovery
Copper acetylacetonate catalysts in bromide amination can be recovered via aqueous extraction (85% recovery). Palladium-based systems require costly filtration membranes.
Solvent Recycling
DMSO and toluene are recycled via vacuum distillation (≥90% recovery), reducing environmental impact.
Emerging Methodologies
Photocatalytic Amination
Preliminary studies using eosin Y and visible light irradiation at 25°C show promise (55% yield in 12 hours) but lack scalability.
Biocatalytic Approaches
Immobilized transaminases have been tested for asymmetric amination, yielding 40% enantiomeric excess (ee) for chiral derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-3-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Amino-8-methyl-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-3-phenylquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes. This compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- Phenyl Group (Position 3) : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The conjugated π-system may stabilize charge-transfer interactions in drug-receptor binding .
- This substitution is common in antimalarial quinolines (e.g., chloroquine derivatives) .
- Chlorine (Position 6) : Electronegative substituents like chlorine enhance antibacterial activity by disrupting bacterial membrane integrity .
Hydrogen Bonding and Chelation
- Amino vs. Hydroxy Groups: Unlike 8-hydroxyquinolines (e.g., 8-HQ), which chelate metals via hydroxyl and ring nitrogen, 2-amino-8-methyl-3-phenylquinoline lacks strong metal-binding sites, limiting its use in metallodrugs . However, the amino group may participate in hydrogen bonding, influencing crystal packing .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-8-methyl-3-phenylquinoline, and what methodologies ensure high yield and purity?
- Methodology :
- Imine formation : React 2-chloro-8-methyl-3-formylquinoline with amines (e.g., 4-methoxyaniline) in methanol at ambient temperature, monitored by TLC .
- Reduction : Use sodium cyanoborohydride (NaBH₃CN) at pH ≈6 to reduce imines to amines, avoiding harsh conditions that degrade sensitive functional groups .
- Condensation : Employ DMF as a solvent for reflux-based reactions with aryl hydrazines to form hydrazone intermediates, followed by cyclization .
Q. How is X-ray crystallography applied to determine the structural conformation of 2-Amino-8-methyl-3-phenylquinoline derivatives?
- Procedure :
- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 295 K .
- Refinement : Apply SHELXL for structure solution and refinement, leveraging twin correction algorithms for non-merohedral twinning .
- Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- Outcome : Planar quinoline systems with dihedral angles up to 70° between substituents, influencing packing and stability .
Advanced Research Questions
Q. How do trifluoromethyl (-CF₃) substitutions at specific positions modulate the biological activity of quinoline derivatives?
- Experimental design :
- Isosteric replacement : Substitute methyl groups with -CF₃ in 2-methylimidazo[1,2-a]pyridine scaffolds to enhance metabolic stability and receptor binding .
- Bioactivity assays : Test derivatives against Plasmodium falciparum for haemoglobin degradation inhibition (IC₅₀ values) or in kinase inhibition assays (e.g., LY2784544 for JAK2 inhibition) .
Q. What computational strategies predict the interaction of 2-Amino-8-methyl-3-phenylquinoline derivatives with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., A₃ adenosine receptor binding pockets) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions.
Q. How can researchers resolve contradictions in spectroscopic data during compound characterization?
- Troubleshooting :
- NMR discrepancies : Assign signals using 2D experiments (HSQC, HMBC) to distinguish regioisomers or tautomers .
- Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular ions and rule out adduct formation .
- Crystallographic validation : Cross-validate NMR/IR data with X-ray structures to resolve ambiguities in functional group positioning .
Q. What strategies optimize synthetic yield and purity in multi-step quinoline functionalization?
- Optimization approaches :
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps like acetylation or deprotection .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during harsh reactions, followed by HCl-mediated deprotection .
- Workup : Employ solvent extraction (ethyl acetate/water) to remove unreacted starting materials and salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
